molecular formula C21H16N4O3S B2795557 N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895008-10-3

N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2795557
M. Wt: 404.44
InChI Key: KFEALNMDWOXUHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule, as well as the relative positions of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitutions . These reactions are typically carried out under controlled conditions to ensure the correct products are formed.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as melting point determination and elemental analysis . These properties can provide important information about the compound’s stability, reactivity, and suitability for use in various applications.

Scientific Research Applications

Anti-Inflammatory Properties

Specific Scientific Field

Medicinal Chemistry and Drug Development

Summary of the Application

The compound has been investigated for its anti-inflammatory properties. Inflammation is a complex immune response that occurs in vascular tissues as a defense mechanism against pathogens, toxins, and damaged cells. Researchers explore novel compounds to inhibit inflammation and potentially treat related diseases.

Experimental Procedures

Results

  • Molecular docking studies supported the binding of these potent compounds to their protein receptors .

Antimicrobial Activity (Potential)

Specific Scientific Field

Microbiology and Infectious Diseases

Summary of the Application

Researchers explore the compound’s potential as an antimicrobial agent. Thiazole derivatives have shown promise in inhibiting microbial growth.

Experimental Procedures

Results

  • Pending further research, the compound may exhibit antimicrobial activity similar to other thiazole derivatives .

Complexation Studies

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

Researchers investigate the complexation of the compound with peptides or other drugs. Complexation can impact drug delivery and bioavailability.

Experimental Procedures

Results

  • Complexation studies may reveal insights into drug interactions and potential applications .

Antioxidant Properties (Hypothetical)

Specific Scientific Field

Biochemistry and Oxidative Stress Research

Summary of the Application

Given the compound’s structural features, researchers might explore its antioxidant potential.

Experimental Procedures

Results

  • No specific results are available yet, but further investigation could reveal antioxidant properties .

Future Directions

Future research could involve further optimization of the chemical structure to enhance the medicinal properties of these compounds. This could involve the introduction of different functional groups or substituents, or the use of different coupling partners in the synthesis . Additionally, more in-depth studies could be carried out to better understand the mechanism of action of these compounds and to assess their safety and efficacy in preclinical and clinical trials.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-8-9-17-19(11-14)29-21(23-17)24(13-15-5-4-10-22-12-15)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEALNMDWOXUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

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